![molecular formula C11H11FN2O2 B1445132 [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine CAS No. 1249836-90-5](/img/structure/B1445132.png)
[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine” is represented by the InChI code: 1S/C11H11FN2O2.ClH/c12-10-3-1-2-4-11(10)15-7-9-5-8(6-13)14-16-9;/h1-5H,6-7,13H2;1H . This indicates the presence of fluorine, nitrogen, and oxygen atoms in the structure.Physical And Chemical Properties Analysis
“[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine” has a molecular weight of 258.68 . It is a powder at room temperature .Applications De Recherche Scientifique
Chemical Structure and Reactivity
[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine belongs to a class of organic compounds characterized by the presence of a 1,2-oxazole ring, a structure known for its reactivity and utility in organic synthesis. The fluorophenoxymethyl group attached to this heterocyclic ring enhances its chemical reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules. This functionalized oxazole serves as a precursor in synthesizing ligands for biological studies, exploring the interaction between small molecules and biological targets (Claassen, 1983).
Role in Drug Development
The compound's unique structure is exploited in medicinal chemistry for designing drugs with specific biological activities. Its incorporation into larger molecules often aims to enhance the pharmacokinetic properties of potential therapeutic agents, such as improving membrane permeability or metabolic stability. Research has shown that incorporating the oxazole ring can lead to drugs with better efficacy and reduced side effects (Grem, 2000).
Contributions to Neuroscience Research
In neuroscience, derivatives of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine have been investigated for their potential to modulate neurotransmitter systems, providing insights into the neurochemical basis of diseases such as depression, anxiety, and schizophrenia. These compounds are used to study the serotonin and dopamine receptors' roles in various psychiatric and neurological disorders (Ricaurte, Yuan, & McCann, 2000; Cowan, 2006).
Advancements in Pharmacology
Research on compounds structurally related to [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine has contributed significantly to understanding the pharmacological modulation of central nervous system functions. These studies have advanced our knowledge of how structural modifications of chemical entities can lead to variations in drug action, paving the way for the development of more effective and safer medications (Hudzik et al., 2003).
Propriétés
IUPAC Name |
[5-[(2-fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-10-3-1-2-4-11(10)15-7-9-5-8(6-13)14-16-9/h1-5H,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKVMJRCROMOPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=NO2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B1445050.png)
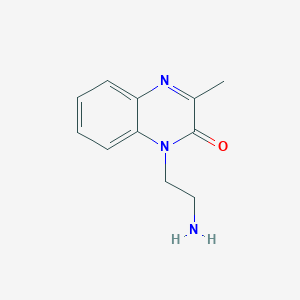
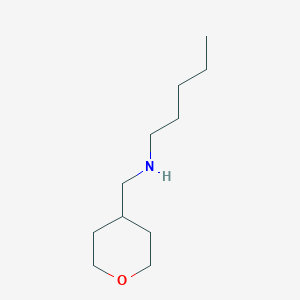
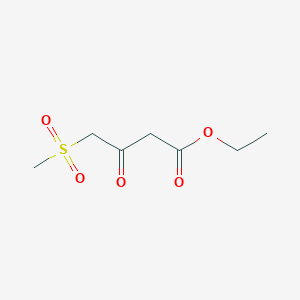
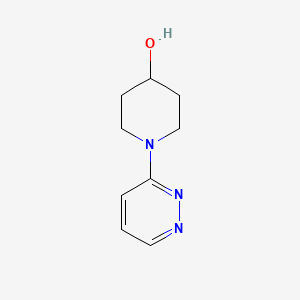
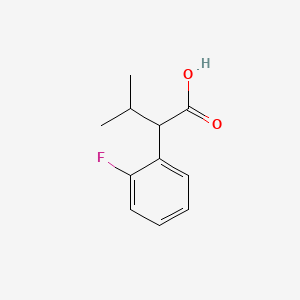
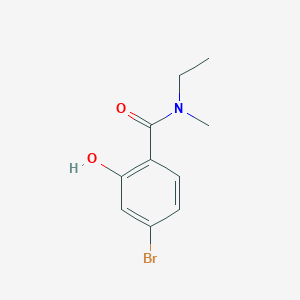
![1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1445061.png)
amine](/img/structure/B1445062.png)

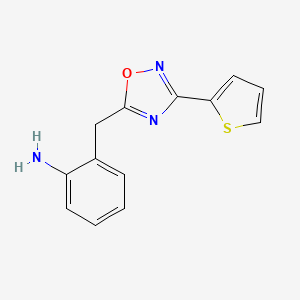
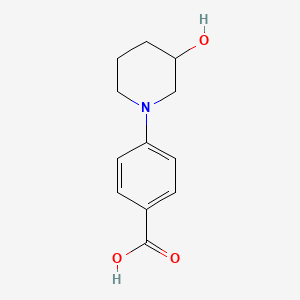
![Tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1445071.png)